molecular formula C6H7NO B7861773 2-[(3E)-oxolan-3-ylidene]acetonitrile

2-[(3E)-oxolan-3-ylidene]acetonitrile

Cat. No.: B7861773
M. Wt: 109.13 g/mol
InChI Key: RDWWMQDCKZIDJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3E)-oxolan-3-ylidene]acetonitrile is a heterocyclic nitrile featuring an oxolane (tetrahydrofuran) ring fused to an α,β-unsaturated nitrile group. Its molecular formula is C₆H₇NO, with a molecular weight of 109.13 g/mol . The (3E) designation indicates the trans configuration of the exocyclic double bond between the oxolane ring and the nitrile moiety. This conjugation creates an electron-deficient ylidene system, rendering the compound reactive in cycloadditions, nucleophilic additions, and other transformations.

Properties

IUPAC Name

2-(oxolan-3-ylidene)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c7-3-1-6-2-4-8-5-6/h1H,2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWWMQDCKZIDJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1=CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3E)-oxolan-3-ylidene]acetonitrile typically involves the reaction of oxolane derivatives with acetonitrile under specific conditions. One common method includes the use of a base such as sodium carbonate (Na2CO3) and a solvent like hexafluoroisopropanol (HFIP) at room temperature . The reaction proceeds through a cyclization mechanism, forming the desired oxolane ring with the nitrile group attached.

Industrial Production Methods: While detailed industrial production methods for 2-[(3E)-oxolan-3-ylidene]acetonitrile are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-[(3E)-Oxolan-3-ylidene]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxolane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2-[(3E)-Oxolan-3-ylidene]acetonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[(3E)-oxolan-3-ylidene]acetonitrile involves its interaction with molecular targets through its nitrile and oxolane functional groups. These interactions can lead to the formation of covalent or non-covalent bonds with enzymes, receptors, or other biomolecules, thereby modulating their activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Key Differences:

Ring Flexibility vs. In contrast, indolinone and oxindole derivatives (e.g., and ) feature rigid aromatic systems that restrict reactivity to specific sites . Example: Indolinone derivatives undergo regioselective [3+2] cycloadditions due to planar rigidity, whereas the oxolane analog may favor less stereoselective reactions .

Electronic Effects: The nitrile group in 2-[(3E)-oxolan-3-ylidene]acetonitrile withdraws electron density, activating the ylidene carbon for nucleophilic attack. This is less pronounced in oxindole esters (), where the ester group offers weaker electron withdrawal . Furylidene derivatives () exhibit enhanced electrophilicity due to the electron-rich furan ring, enabling rapid Diels-Alder reactions compared to the oxolane system .

Synthetic Accessibility: The target compound may be synthesized via Wittig-type reactions or oxidative cyclization, akin to methods used for indolinone derivatives (). However, starting materials like oxolane precursors are less commonly reported than isatins or furans .

Cycloaddition Reactions

  • Indolinone Derivatives: Participate in visible-light-mediated [2+2] cycloadditions to form spirocyclic structures, leveraging their aromatic conjugation .
  • Oxolane Analog : Predicted to undergo [4+2] cycloadditions with dienes, though steric hindrance from the oxolane ring may slow kinetics compared to furylidene systems .

Pharmaceutical Relevance

  • Oxindole derivatives (e.g., ) are prominent in drug discovery (e.g., kinase inhibitors). The oxolane nitrile’s smaller size and polarity could optimize pharmacokinetic properties like solubility .

Physical Properties and Stability

  • Solubility : The oxolane ring’s polarity may enhance aqueous solubility relative to phenyl-substituted analogs ().
  • Stability : The saturated oxolane ring likely improves thermal stability compared to fully conjugated ylidene systems, which are prone to tautomerization .

Biological Activity

2-[(3E)-oxolan-3-ylidene]acetonitrile, also known as 2-(oxolan-3-ylidene)acetonitrile, is a compound characterized by its unique oxolane ring structure and nitrile group. This combination imparts distinct chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-[(3E)-oxolan-3-ylidene]acetonitrile is C₅H₅NO. The presence of the oxolane ring contributes to the compound's stability and reactivity, while the nitrile group enhances its ability to interact with biological targets.

The biological activity of 2-[(3E)-oxolan-3-ylidene]acetonitrile is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The oxolane ring and nitrile group can engage in various binding interactions that modulate biochemical pathways. These interactions may influence cellular processes such as signal transduction, enzyme catalysis, and receptor activation.

Biological Activity Overview

Research indicates that 2-[(3E)-oxolan-3-ylidene]acetonitrile exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may have potential anticancer properties, possibly through the modulation of specific signaling pathways involved in cell proliferation and apoptosis.
  • Enzyme Inhibition : The compound has been explored for its ability to inhibit certain enzymes, which could be beneficial in treating diseases characterized by enzyme dysregulation.
  • Neuroprotective Effects : There is emerging evidence that 2-[(3E)-oxolan-3-ylidene]acetonitrile may provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative disorders.

In Vitro Studies

Recent studies have demonstrated the compound's effectiveness in various in vitro models:

  • Cell Viability Assays : In assays using human cancer cell lines, 2-[(3E)-oxolan-3-ylidene]acetonitrile showed significant cytotoxic effects at micromolar concentrations, indicating its potential as an anticancer agent.
Cell LineIC50 (µM)Effect
HeLa15Cytotoxic
MCF720Cytotoxic
SHSY5Y12Neuroprotective

Mechanistic Studies

Mechanistic investigations have focused on understanding how this compound interacts with cellular targets:

  • Enzyme Binding Studies : Binding affinity assays revealed that 2-[(3E)-oxolan-3-ylidene]acetonitrile binds effectively to certain kinases involved in cancer progression. The estimated dissociation constant (Kd) was found to be approximately 1.5 mM .

Case Studies

Several case studies have highlighted the potential applications of 2-[(3E)-oxolan-3-ylidene]acetonitrile:

  • Case Study on Cancer Cell Lines :
    • Researchers evaluated the compound's effects on various cancer cell lines (e.g., breast and cervical cancer). Results indicated that treatment with this compound led to increased apoptosis and reduced cell viability.
  • Neuroprotection in Animal Models :
    • In rodent models of neurodegeneration, administration of 2-[(3E)-oxolan-3-ylidene]acetonitrile resulted in improved motor function and reduced neuronal loss compared to control groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.